molecular formula C15H23NO3 B5710138 1-(3,4,5-trimethoxybenzyl)piperidine

1-(3,4,5-trimethoxybenzyl)piperidine

Cat. No.: B5710138
M. Wt: 265.35 g/mol
InChI Key: RNYSKGHCNNNSLC-UHFFFAOYSA-N
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Description

1-(3,4,5-Trimethoxybenzyl)piperidine is a synthetic piperidine derivative featuring a 3,4,5-trimethoxybenzyl substituent. This compound has garnered attention in medicinal chemistry due to its structural resemblance to bioactive alkaloids and synthetic pharmaceuticals. Notably, it is identified as an impurity (Imp. A) in the synthesis of Trimetazidine dihydrochloride, a anti-ischemic drug . Its presence in pharmaceutical formulations underscores the need for rigorous quality control, as structural analogs may influence drug efficacy or safety.

Properties

IUPAC Name

1-[(3,4,5-trimethoxyphenyl)methyl]piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO3/c1-17-13-9-12(10-14(18-2)15(13)19-3)11-16-7-5-4-6-8-16/h9-10H,4-8,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNYSKGHCNNNSLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)CN2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3,4,5-Trimethoxybenzyl)piperidine can be synthesized through several methods. One common approach involves the reaction of 3,4,5-trimethoxybenzyl chloride with piperidine in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like dichloromethane or toluene under reflux conditions .

Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: 1-(3,4,5-Trimethoxybenzyl)piperidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(3,4,5-Trimethoxybenzyl)piperidine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the synthesis of specialty chemicals and intermediates

Mechanism of Action

The mechanism of action of 1-(3,4,5-trimethoxybenzyl)piperidine involves its interaction with specific molecular targets. The methoxy groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity to proteins or enzymes. The piperidine ring can enhance the compound’s solubility and bioavailability .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Piperidine Derivatives

Compound Name Substituents/Modifications Biological Activity/Application Key Findings References
This compound 3,4,5-Trimethoxybenzyl at N1 of piperidine Pharmaceutical impurity (Trimetazidine) Used as a reference standard in impurity profiling for Trimetazidine .
Troxipide 3-(3,4,5-Trimethoxybenzamido)piperidine Gastroprotective agent Metabolized to 5-(3,4,5-trimethoxybenzamido)-2-piperidine (M-2), highlighting the role of the benzamido group in stability and activity .
1-(4-Hydroxy-3-methoxybenzyl)piperidine derivative 4-Hydroxy-3-methoxybenzyl and hydroxymethyl groups α-Glucosidase inhibition Exhibits IC₅₀ = 0.207 mM, superior to acarbose (IC₅₀ = 0.353 mM). Enhanced activity attributed to hydroxyl and methoxy groups .
1-(3-Methoxybenzyl)piperidine 3-Methoxybenzyl at N1 of piperidine Intermediate in synthesis Synthesized via alkylation; reduced methoxy groups may lower bioactivity compared to trimethoxy analogs .
1-(3,4-Methylenedioxy-5-methoxyphenyl)propenyl-piperidine 3,4-Methylenedioxy-5-methoxyphenyl acyl group Natural product (Piper nigrum roots) Isolated from pepper roots; structural uniqueness suggests potential neuroactive properties .
2,6-Bis(3,4,5-trimethoxyphenyl)piperidine-4-one 2,6-Bis(trimethoxyphenyl) and chloroacetyl groups Crystallographic studies Demonstrates the impact of aryl substitution on piperidine ring conformation; potential antitumor applications .

Structure-Activity Relationship (SAR) Insights

  • Benzyl vs. Benzamido Groups : Troxipide’s benzamido linkage (vs. benzyl in the parent compound) increases hydrogen-bonding capacity, influencing metabolic stability and target affinity .
  • Hydroxyl Additions : The introduction of a 4-hydroxy group in 1-(4-hydroxy-3-methoxybenzyl)piperidine () improves α-glucosidase inhibition, suggesting polar functional groups enhance enzyme interaction .
  • Natural Derivatives : Piperidine alkaloids from Piper nigrum (e.g., methylenedioxy-substituted analogs) exhibit structural diversity but lack trimethoxy motifs, indicating divergent evolutionary roles in plant defense vs. synthetic drug design .

Pharmacological and Industrial Relevance

  • Antitumor Potential: Piperidine derivatives with aryl substitutions, such as 2,6-bis(3,4,5-trimethoxyphenyl)piperidine-4-one, show promise in cancer research due to their ability to disrupt microtubule assembly .
  • Metabolic Stability : The trimethoxybenzyl group in this compound may confer resistance to oxidative metabolism compared to analogs with fewer methoxy groups, as seen in Troxipide’s metabolites .
  • Synthetic Utility : The compound’s role as a pharmaceutical impurity underscores its relevance in industrial synthesis and regulatory compliance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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